![molecular formula C15H11N3O4S B5291770 4-[(6-methoxy-1H-benzimidazol-2-yl)thio]-3-nitrobenzaldehyde](/img/structure/B5291770.png)
4-[(6-methoxy-1H-benzimidazol-2-yl)thio]-3-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-methoxy-1H-benzimidazol-2-yl)thio]-3-nitrobenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBTH and is a yellow crystalline powder. MBTH is a benzimidazole derivative that has shown promising results in various studies, making it an important compound for researchers to explore.
Mechanism of Action
The mechanism of action of MBTH is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. MBTH has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
MBTH has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant properties. MBTH has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, indicating its anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
MBTH has several advantages and limitations when used in lab experiments. One advantage is its high solubility in water, which makes it easy to dissolve and use in experiments. MBTH is also stable under various conditions, making it suitable for long-term storage. However, one limitation is that MBTH is relatively expensive, which may limit its use in some experiments.
Future Directions
There are several future directions for research on MBTH. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to investigate the mechanism of action of MBTH in more detail, which may lead to the development of new drugs that target specific enzymes or proteins. Additionally, more studies are needed to evaluate the safety and toxicity of MBTH in humans, which will be important for its potential use in clinical settings.
In conclusion, MBTH is a promising compound that has shown potential in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on MBTH is needed to fully explore its potential and pave the way for its use in various applications.
Synthesis Methods
The synthesis of MBTH involves the reaction of 6-methoxy-2-mercaptobenzimidazole with 3-nitrobenzaldehyde in the presence of a base. The reaction is carried out in a solvent, usually ethanol, and the product is obtained by recrystallization. The yield of MBTH can be improved by optimizing the reaction conditions and using a suitable solvent.
Scientific Research Applications
MBTH has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, MBTH has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-22-10-3-4-11-12(7-10)17-15(16-11)23-14-5-2-9(8-19)6-13(14)18(20)21/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPOCCUKUOWZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SC3=C(C=C(C=C3)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.